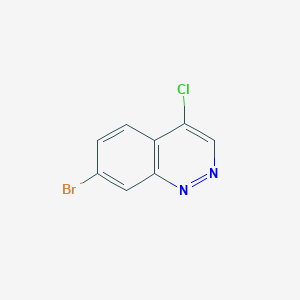

7-Bromo-4-chlorocinnoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-chlorocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFADOQZRGDCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800426-14-5 | |

| Record name | 7-bromo-4-chlorocinnoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Bromo 4 Chlorocinnoline and Congeners

Retrosynthetic Analysis and Strategic Disconnections for 7-Bromo-4-chlorocinnoline

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily accessible precursors. For this compound, the analysis begins by identifying the most feasible bond disconnections.

A primary strategic disconnection involves the conversion of the 4-chloro group to a hydroxyl group, a common transformation in heterocyclic chemistry. This leads to the precursor 7-bromo-cinnolin-4(1H)-one . The C-Cl bond is typically formed from the corresponding cinnolinone using a chlorinating agent like phosphorus oxychloride (POCl₃).

The next disconnection targets the formation of the pyridazine (B1198779) ring of the cinnoline (B1195905) system. Classical cinnoline syntheses often involve the cyclization of a diazotized 2-aminophenyl derivative. Therefore, a disconnection of the N1-N2 and C4-C4a bonds points towards a diazonium salt of a 2-amino-4-bromophenyl derivative . This precursor would contain the requisite bromine atom at the correct position on the benzene (B151609) ring, ensuring the regiochemical outcome of the final product.

Further deconstruction of this intermediate via a functional group interconversion (FGI) from the diazonium salt to an amino group, and simplifying the side chain required for cyclization, leads back to a substituted aniline, such as (4-bromo-2-aminophenyl)acetic acid or a related species. This approach highlights a key strategy: installing the bromine atom on the starting benzene ring to control its final position, while the pyridazine ring is constructed in a subsequent cyclization step.

Key Retrosynthetic Disconnections:

C4-Cl bond: Chlorination of 7-bromo-cinnolin-4(1H)-one.

Cinnoline Ring Formation (e.g., Richter or Borsche-type synthesis): Intramolecular cyclization of a diazotized 2-amino-4-bromophenyl precursor.

Precursor Simplification: Leading back to a readily available 4-bromo-2-nitro or 4-bromo-2-amino substituted benzene derivative.

Classical and Foundational Synthetic Pathways for Cinnoline Ring Formation with Halogenation Relevance

The construction of the core cinnoline ring system is the cornerstone of synthesizing its derivatives. Several classical methods have been established, which can be adapted for halogenated targets by using appropriately substituted starting materials.

The cyclization of diazonium salts is a foundational strategy for forming the cinnoline ring. These reactions leverage the electrophilicity of the diazonium group to induce an intramolecular attack on a suitably positioned carbon-carbon multiple bond. thepharmajournal.com

The Richter Synthesis: This method involves the thermal cyclization of 2-alkynylbenzenediazonium salts. thieme-connect.de The conventional approach, which uses aqueous acidic conditions for diazotization, can lead to a mixture of products, including 4-halocinnolines and 4-cinnolinones, due to competing attacks by halide ions and water. researchgate.net To improve selectivity, modern protocols may use triazenes as masked diazonium ions, which can be unmasked under anhydrous conditions, allowing for chemoselective cyclization with a chosen nucleophile. researchgate.netresearchgate.net For a 7-bromo derivative, the synthesis would commence with a 4-bromo-2-alkynylaniline.

The Widman-Stoermer Synthesis: This pathway involves the diazotization of a 2-aminoaryl compound bearing an olefinic side chain. For example, the diazotization of ortho-amino-phenylpropionic acid was used in the initial discovery of the cinnoline ring system. ijariit.com By starting with a halogenated aniline, such as 4-bromo-2-aminophenylpropionic acid, this method can be directly applied to produce 7-bromocinnoline (B592046) derivatives.

Neber-Bossel Method: This classical synthesis of 3-hydroxycinnolines involves the diazotization of (2-aminophenyl)hydroxyacetates. ijariit.com The subsequent reduction of the diazonium salt and cyclization of the resulting hydrazine (B178648) can be influenced by substituents on the aromatic ring. For instance, a 4-chloro-substituted ring gives a 70% yield of the desired 6-chlorocinnoline (B175051) product, demonstrating the compatibility of this method with halogenated precursors. ijariit.com

The cyclization of arylhydrazones is another versatile and widely used method for constructing the cinnoline scaffold. ijariit.comnih.gov This approach typically involves the reaction of an arylhydrazine with a carbonyl compound, followed by an intramolecular cyclization.

One common pathway involves the intramolecular Friedel-Crafts-type alkylation of arylhydrazones derived from α-halocarbonyl compounds. tsijournals.com For example, the reaction of a substituted phenylhydrazine (B124118) with phenacyl bromide can yield a 1,4-dihydrocinnoline. tsijournals.com To synthesize a 7-bromo derivative, one would start with (4-bromophenyl)hydrazine. The progress of the reaction can be monitored by the evolution of hydrogen bromide gas. tsijournals.com

More recent methods have focused on transition-metal-catalyzed or base-promoted intramolecular cyclizations. nih.gov For example, a transition-metal-free approach has been developed for synthesizing cinnolines from 2-nitrobenzyl alcohol and benzylamine, which proceeds through an intramolecular redox reaction and the formation of a key hydrazone intermediate. nih.gov Similarly, various substituted cinnolines can be accessed by reacting 1,4-diketones with hydrazine monohydrate. beilstein-journals.org

| Arylhydrazine Precursor | Carbonyl/Other Reactant | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Phenacyl bromide | Neutral solvent (e.g., CS₂) | 3-Phenyl-1,4-dihydrocinnoline | tsijournals.com |

| o-Chlorophenylhydrazine | Phenacyl bromide | Friedel-Crafts Alkylation | 8-Chloro-3-phenyl-1,4-dihydrocinnoline | tsijournals.com |

| 1-(2-Arylhydrazano)-1-(4-arylpiperazin-1-yl)propan-2-ones | (Self-cyclization) | Polyphosphoric acid (PPA) | 6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines | ijariit.com |

| 1,4-Diketones | Hydrazine monohydrate | Ethanol, reflux | 5,6,7,8-Tetrahydrocinnoline derivatives | beilstein-journals.org |

Regioselective Halogenation Approaches for the Cinnoline Core Structure

Achieving the desired halogenation pattern, as in this compound, requires precise control over the regioselectivity of the halogenation reactions. This can be accomplished either by direct halogenation of a pre-formed cinnoline ring or, more commonly, by carrying the halogen substituent through the synthesis from a halogenated starting material.

Direct electrophilic halogenation on the cinnoline ring system is possible, though the position of attack is highly dependent on the existing substituents and reaction conditions.

Halogenation of Cinnolin-4-ols: The pyridazine ring of cinnoline is generally electron-deficient, making electrophilic substitution on the benzene ring more favorable unless the pyridazine ring is activated. Cinnolin-4-ols (the tautomeric form of cinnolin-4-ones) are activated substrates where direct halogenation can occur on the pyridazine ring. Treatment of cinnolin-4-ols with sulfuryl chloride in acetic acid provides 3-chlorocinnolin-4-ols in moderate yields. thieme-connect.de Similarly, bromination at the 3-position can be achieved using bromine. thieme-connect.de

Halogenation of the Benzene Ring: Direct halogenation of an unsubstituted cinnoline typically occurs on the electron-rich benzene ring rather than the pyridazine ring. The exact position is directed by the nitrogen atoms and any other substituents present.

| Substrate | Halogenating Agent | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| Cinnolin-4-ol | Sulfuryl chloride (SO₂Cl₂) | Acetic acid | 3-Chlorocinnolin-4-ol | thieme-connect.de |

| Cinnolin-4-ol | Bromine (Br₂) | Not specified | 3-Bromocinnolin-4-ol | thieme-connect.de |

For complex substitution patterns like this compound, a strategy based on building the ring from a pre-halogenated precursor is generally more effective and regioselective than direct halogenation of the final heterocycle.

Synthesis of the 7-Bromo-cinnolin-4-one Intermediate: The synthesis would begin with a benzene derivative containing the desired bromine substituent. For example, starting with 4-bromo-2-nitrotoluene , a series of reactions can build the necessary side chain for cyclization. The nitro group can be reduced to an amine, which is then diazotized and cyclized to form 7-bromo-cinnolin-4-one . This ensures the bromine atom is unambiguously placed at the 7-position.

Chlorination at the 4-Position: The conversion of the 7-bromo-cinnolin-4-one intermediate to the final product, this compound, is a standard transformation. Cinnolin-4-ones are readily converted to 4-chlorocinnolines by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃) , sometimes in the presence of a base like pyridine (B92270) or in a solvent such as dimethylformamide (DMF). This nucleophilic substitution reaction replaces the hydroxyl group of the cinnolinone tautomer with a chlorine atom.

This multi-step approach, which controls regiochemistry by starting with a correctly substituted building block, is a powerful and reliable method for accessing specific positional isomers of halogenated cinnolines that are difficult to obtain through direct halogenation. A similar strategy was employed in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, where a regioselective bromination of 2,6-dichlorobenzonitrile (B3417380) was performed first, followed by cyclization with hydrazine to form the desired halogenated indazole ring. chemrxiv.orgmdpi.com This underscores the principle of installing halogens at specific positions early in the synthetic sequence.

Modern Catalytic Strategies in the Synthesis of Halogenated Cinnoline Derivatives

Recent advancements in catalysis have enabled the construction of the cinnoline scaffold through novel bond-forming strategies. These methods offer alternatives to classical condensation reactions, often providing improved yields, regioselectivity, and functional group tolerance, which are crucial for preparing complex molecules like halogenated cinnolines.

Palladium-catalyzed C-H activation has become a powerful strategy for the direct and efficient construction of carbo- and heterocyclic rings. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby increasing atom economy and simplifying synthetic routes. nih.gov In the context of cinnoline synthesis, palladium catalysts facilitate the coupling of C-H bonds with various partners to assemble the bicyclic framework.

Research has demonstrated the efficacy of palladium-catalyzed cascade annulation reactions to produce fused cinnoline systems. For instance, a highly efficient method involves the reaction of pyrazolones with aryl iodides, which proceeds via a dual C-H activation pathway to construct C-C and C-N bonds in a single pot. acs.orgresearchgate.net This strategy exhibits broad functional group tolerance, accommodating halogens, which is essential for the synthesis of congeners of this compound. acs.orgresearchgate.net The use of a pyridine-type ligand can significantly enhance reaction efficiency, leading to product yields of up to 94%. acs.orgresearchgate.net While these examples lead to benzo[c]cinnoline (B3424390) derivatives, the underlying principle of C-H activation represents a state-of-the-art approach to forming the cinnoline core, which can be adapted for various substituted analogues. acs.orgrsc.org

| Reaction Type | Catalyst System | Substrates | Key Features | Yield |

|---|---|---|---|---|

| Cascade Annulation | Pd(OAc)₂ / Pyridine-type ligand | Pyrazolones and Aryl Iodides | Dual C-H activation; Good tolerance for halogen substituents. acs.orgresearchgate.net | Up to 94% acs.org |

| [4+2] Annulation | Palladium Catalyst | Pyrazol-3-ones and Allenoates | Regiodivergent synthesis of cinnoline-fused indazolones. rsc.org | Not specified |

In alignment with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that avoid the use of heavy metals and harsh reaction conditions. For cinnoline synthesis, several metal-free and sustainable strategies have emerged.

One notable approach involves the reaction of 1,4-diketones with hydrazine monohydrate. beilstein-journals.orgbeilstein-journals.org This method allows for the straightforward, transition-metal-free synthesis of a wide range of cinnoline derivatives in good to excellent yields (77–94%). beilstein-journals.org The reaction conditions are generally mild, and the strategy is tolerant of various functional groups, making it suitable for creating a library of substituted compounds for further investigation. beilstein-journals.orgbeilstein-journals.org

Another sustainable method utilizes organocatalysis. For example, saccharin (B28170) has been employed as an efficient organocatalyst for the one-pot synthesis of 4-amidocinnolines under metal- and halogen-free conditions. ijper.org Furthermore, catalyst-free, microwave-assisted [4+2] cycloaddition reactions of N-carbonyl aryldiazenes have been developed. This method successfully produces cycloocta[c]cinnolines and tolerates halogen-substituted groups on the phenyl ring, affording products in moderate to excellent yields. rsc.org These approaches reduce reliance on transition metals and often utilize more environmentally benign solvents and procedures. nih.govresearchgate.net

| Methodology | Key Reagents/Conditions | Substrates | Key Features | Yield |

|---|---|---|---|---|

| Diketone Cyclization | Hydrazine monohydrate, Reflux | 1,4-Diketones | Transition-metal-free; functional group tolerant. beilstein-journals.orgbeilstein-journals.org | 77–94% beilstein-journals.org |

| Organocatalysis | Saccharin | (2-aminophenyl)(aryl)methanones, malononitrile | Metal- and halogen-free one-pot synthesis of 4-amidocinnolines. ijper.org | Not specified |

| Microwave-Assisted Cycloaddition | Microwave irradiation, no catalyst | N-carbonyl aryldiazenes and cycloalkenes | Catalyst-free; tolerates halogen substituents. rsc.org | Moderate to Excellent rsc.org |

Functional Group Interconversion and Derivatization from Halogenated Cinnoline Precursors

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another to access target molecules that may not be directly available. ias.ac.in For halogenated cinnolines, FGI and subsequent derivatization are critical for elaborating the core structure into more complex chemical entities.

The synthesis of this compound itself involves a key FGI step. Starting from 7-bromocinnolin-4(1H)-one, treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) effectively converts the hydroxyl group of the tautomeric form into a chloro group at the 4-position. acs.org This reaction is typically heated to ensure completion. acs.org

Once formed, this compound serves as a versatile precursor for further derivatization. The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution, allowing for the introduction of various functionalities. For example, it readily reacts with substituted amines. In a typical procedure, this compound is treated with an appropriate amine in a solvent like n-butanol at elevated temperatures (e.g., 90°C) to yield 4-amino-substituted cinnoline derivatives. google.com This substitution is a common strategy for building molecules with potential biological applications. acs.org The bromine atom at the 7-position remains available for subsequent cross-coupling reactions, although specific examples for this exact compound require further investigation.

| Reaction Type | Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Chlorination (FGI) | 7-bromocinnolin-4(1H)-one | Phosphorus oxychloride (POCl₃), 70°C | This compound | acs.org |

| Nucleophilic Aromatic Substitution | This compound | Substituted amine, n-BuOH, 90°C | 4-(substituted-amino)-7-bromocinnoline | google.com |

Chemical Reactivity and Transformation Pathways of 7 Bromo 4 Chlorocinnoline

The reactivity of 7-bromo-4-chlorocinnoline is largely dictated by the electronic properties of the cinnoline (B1195905) nucleus and the influence of its halogen substituents. The presence of the electron-withdrawing nitrogen atoms in the pyridazine (B1198779) ring significantly activates the C-4 position towards nucleophilic attack, while the bromine atom at C-7 on the benzene (B151609) ring is comparatively less reactive.

Nucleophilic Substitution Reactions of Halogens on Cinnoline Systems

Nucleophilic substitution is a cornerstone of cinnoline chemistry, providing a versatile pathway for the introduction of a wide array of functional groups. The regioselectivity of these reactions is a key consideration, with the halogen at the C-4 position exhibiting significantly greater lability than the one at the C-7 position.

The displacement of halogens from the cinnoline core, particularly at the C-4 and C-7 positions, is a subject of significant interest in synthetic organic chemistry. The reactivity of these positions is not equivalent, with the C-4 halogen being considerably more susceptible to nucleophilic substitution. This enhanced reactivity is attributed to the electronic influence of the adjacent nitrogen atoms in the pyridazine ring, which stabilize the transition state of the substitution reaction.

The mechanism of nucleophilic substitution at the C-4 position of cinnolines generally proceeds through an SNAr (Substitution Nucleophilic Aromatic) pathway. The electron-withdrawing nature of the pyridazine ring system facilitates the attack of a nucleophile at the C-4 carbon, leading to the formation of a Meisenheimer-like intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms. Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

In contrast, the C-7 position, located on the benzene ring portion of the molecule, is less activated towards nucleophilic attack. The electronic effect of the pyridazine ring is attenuated at this more distant position. Consequently, the displacement of the bromine atom at C-7 typically requires more forcing reaction conditions, such as higher temperatures or the use of a catalyst. The regioselectivity of these reactions is therefore highly predictable, with nucleophiles preferentially attacking the C-4 position under mild conditions. This differential reactivity allows for the selective functionalization of the cinnoline scaffold.

The activated nature of the chlorine atom at the C-4 position of the cinnoline ring allows for its displacement by a wide variety of nucleophiles. This reactivity has been extensively exploited to synthesize a diverse range of 4-substituted cinnoline derivatives. The following table summarizes the reactions of 4-chlorocinnoline (B183215) with various nucleophilic reagents, highlighting the versatility of this synthetic intermediate.

| Nucleophilic Reagent | Reagent Class | Product Class | Reaction Conditions |

| Hydrazine (B178648) | N-nucleophile | 4-Hydrazinylcinnoline | Ethanolic solution, reflux |

| Sodium azide | N-nucleophile | 4-Azidocinnoline | Acetone/water, room temperature |

| Alkoxides (e.g., sodium methoxide) | O-nucleophile | 4-Alkoxycinnolines | Corresponding alcohol, reflux |

| Phenoxides | O-nucleophile | 4-Aryloxycinnolines | Varies, often with heating |

| Thiols (e.g., thiophenol) | S-nucleophile | 4-(Arylthio)cinnolines | Base (e.g., NaOH), ethanol |

| Amines (e.g., aniline, morpholine) | N-nucleophile | 4-Aminocinnolines | Often neat or in a high-boiling solvent, heating |

| Cyanide (e.g., KCN) | C-nucleophile | 4-Cyanocinnoline | DMSO, heating |

This diverse reactivity profile underscores the importance of 4-chlorocinnoline as a key building block in the synthesis of complex cinnoline-based molecules. The choice of nucleophile and reaction conditions allows for precise control over the functionality introduced at the C-4 position.

While less common than substitution with other nucleophiles, halogen exchange reactions can also occur in cinnoline frameworks. These reactions can be either intermolecular, occurring between two separate molecules, or intramolecular, occurring within a single molecule bearing multiple halogen atoms. For instance, the treatment of a chloro-substituted cinnoline with an excess of a bromide or iodide salt can lead to the corresponding bromo- or iodo-cinnoline, respectively. These reactions are typically driven by the relative nucleophilicity of the halide ions (I- > Br- > Cl-) and the solubility of the resulting metal halide salt.

Intramolecular halogen exchange is a rarer phenomenon and generally requires specific structural features that bring the halogen atoms into close proximity. In the context of this compound, an intramolecular exchange is not a facile process due to the distance between the C-4 and C-7 positions. However, under certain conditions, such as high temperatures or in the presence of a suitable catalyst, rearrangements or migrations could potentially be induced, though such transformations are not widely reported for this specific compound.

Electrophilic Aromatic Substitution on this compound and Related Derivatives

The cinnoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. However, the benzene ring portion of the molecule can still undergo electrophilic attack, albeit under harsher conditions than those required for benzene itself. The directing effects of the existing substituents, namely the bromine atom and the fused pyridazine ring, play a crucial role in determining the regiochemical outcome of these reactions.

While data on the direct nitration of this compound is scarce, studies on the nitration of related halogenated benzo[c]cinnoline (B3424390) systems provide valuable insights into the expected regioselectivity. Benzo[c]cinnolines are structurally related to cinnolines and also possess a deactivated ring system. In the nitration of halogenated benzo[c]cinnolines, the position of electrophilic attack is influenced by both the deactivating effect of the diazine ring and the directing effects of the halogen substituents.

For a molecule like this compound, the pyridazine ring strongly deactivates the entire molecule, but particularly the A-ring (the one with the nitrogens). Electrophilic attack is therefore more likely to occur on the B-ring (the carbocyclic ring). The bromine atom at C-7 is an ortho-, para-director. The potential sites for nitration would be C-5, C-6, and C-8. The C-8 position is para to the bromine and ortho to the C-7/C-8 bond, making it a likely candidate. The C-6 position is ortho to the bromine. The C-5 position is also ortho to the C-4a-C-5a bond of the heterocyclic ring. The precise outcome would depend on a careful balance of these electronic and steric effects, and would likely require forcing conditions (e.g., a mixture of concentrated nitric and sulfuric acids).

The deactivating nature of the cinnoline ring system poses a significant challenge for other electrophilic aromatic substitution reactions such as sulfonation and Friedel-Crafts reactions.

Sulfonation: This reaction typically requires treatment with fuming sulfuric acid (H2SO4/SO3). Given the deactivation of the ring, very harsh conditions would be necessary to achieve sulfonation on the benzene ring of this compound. The position of substitution would likely be governed by similar directing effects as in nitration, with the sulfonic acid group potentially being introduced at the C-6 or C-8 positions. However, the high acidity of the reaction medium could also lead to protonation of the nitrogen atoms, further deactivating the ring and potentially leading to side reactions or decomposition.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally not successful with strongly deactivated substrates like cinnolines. The Lewis acid catalyst (e.g., AlCl3) required for these reactions would preferentially coordinate with the lone pairs of the nitrogen atoms in the pyridazine ring. This coordination would not only render the catalyst inactive but would also further increase the deactivation of the ring system, effectively shutting down any possibility of electrophilic attack. Therefore, direct Friedel-Crafts reactions on this compound are not considered a viable synthetic pathway. Alternative methods, such as cross-coupling reactions, are typically employed to introduce alkyl or acyl groups onto the cinnoline scaffold.

Metal-Catalyzed Cross-Coupling Reactions Involving Halogenated Cinnoline Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of halogenated cinnolines, these reactions allow for the selective functionalization at the positions bearing halogen atoms. The differential reactivity of the C-Cl and C-Br bonds often permits site-selective modifications.

Palladium catalysts are extensively used for coupling reactions involving aryl halides. researchgate.net The general reactivity trend for halides in these reactions is I > Br > OTf > Cl, which allows for selective reactions on di-halogenated substrates like this compound by carefully choosing reaction conditions. researchgate.netwikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is widely used to form C-C bonds. wikipedia.orgrsc.orgnih.gov For dihalogenated heterocycles, the reaction is often favored at the more electrophilic carbon when two identical halogens are present. rsc.orgnih.gov In substrates with different halogens, the greater reactivity of the C-Br bond compared to the C-Cl bond typically directs the initial coupling to the brominated position. For instance, studies on 3-bromo-4-chlorocinnoline (B1601176) have shown that Suzuki coupling with phenylboronic acid occurs selectively at the C3 position, displacing the bromine atom to yield 4-chloro-3-phenylcinnoline. Similar selectivity is anticipated for this compound, where the initial coupling would occur at the C7 position.

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Cinnolines

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-4-chlorocinnoline | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 80°C | 4-Chloro-3-phenylcinnoline | 80-85% | |

| 4,6-Dichlorocinnoline | Arylboronic acids | Not specified | Not specified | 4-Aryl-6-chlorocinnoline | Selective at C4 | rsc.orgnih.gov |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium. organic-chemistry.orgmasterorganicchemistry.com The reaction typically proceeds via oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by alkene insertion and β-hydride elimination. diva-portal.org While specific examples involving this compound are not detailed in the provided literature, the general applicability of the Heck reaction to aryl halides suggests its utility for functionalizing the cinnoline core. nih.govnih.gov The higher reactivity of the C-Br bond would likely favor initial coupling at the C7 position.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to dihalocinnolines. For example, the reaction of 3-bromo-4-chlorocinnoline with phenylacetylene (B144264) selectively forms 4-chloro-3-(phenylethynyl)cinnoline. thieme-connect.de The reaction conditions, particularly the solvent, can be critical, as secondary amine solvents like piperidine (B6355638) can lead to nucleophilic substitution of the chlorine at C4. thieme-connect.de This highlights the potential for sequential, site-selective functionalization of this compound, first at C7 via Sonogashira coupling, followed by another reaction at C4.

Table 2: Sonogashira Coupling of a Dihalocinnoline

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3-Bromo-4-chlorocinnoline | Phenylacetylene | Not specified | Triethylamine (solvent) | 4-Chloro-3-(phenylethynyl)cinnoline | thieme-connect.de |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. organic-chemistry.orgwuxiapptec.com The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. nih.govresearchgate.net This method is a cornerstone for synthesizing arylamines from aryl halides. organic-chemistry.org While direct applications on this compound are not specified, the successful palladium-catalyzed C-N coupling of amides, amines, and amino acid esters with related N-protected 4-bromo-7-azaindoles demonstrates the feasibility of this transformation on similar heterocyclic systems. nih.govbeilstein-journals.org Given the C-Br bond's higher reactivity, amination would be expected to occur preferentially at the C7 position of this compound.

Beyond palladium, other transition metals are effective catalysts for forming new bonds with halogenated heterocycles. nih.govmdpi.com

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts have been utilized for the synthesis of cinnoline derivatives through C-H activation and annulation reactions. mdpi.com For instance, Rh(III)-catalyzed [4+2] annulation of N-methyl arylhydrazines with iodonium (B1229267) ylides produces cinnoline structures, demonstrating the utility of rhodium in constructing the core ring system. mdpi.com

Nickel-Catalyzed Reactions: Nickel complexes can also catalyze cross-coupling reactions, sometimes offering different reactivity or being a more cost-effective alternative to palladium. researchgate.net For example, nickel-catalyzed Suzuki reactions have been used for the successive replacement of halogen atoms in 4,6-dihaloquinolines, a related nitrogen-containing heterocycle. researchgate.net This suggests that nickel catalysts could be employed for the stepwise arylation of this compound.

Reductive and Oxidative Chemical Transformations of Halogenated Cinnolines

The cinnoline ring system and its halogen substituents can undergo various reductive and oxidative transformations.

Reductive Transformations: Catalytic hydrogenation of halogenated cinnolines can lead to different products depending on the conditions and the substrate. For example, the catalytic reduction of 4-chlorocinnoline can result in the formation of 4,4'-bicinnolinyl through a reductive coupling mechanism. thieme-connect.de Reductive dehalogenation is also a common pathway. The chlorine atom at the 4-position of 3,4,7-trichlorocinnoline can be selectively removed by heating with aqueous potassium carbonate. thieme-connect.de Halogens on the benzene ring portion of the cinnoline are also susceptible to removal by reducing agents. researchgate.net

Oxidative Transformations: Oxidative reactions are often employed in the synthesis of the cinnoline core itself. One established method is the oxidative dehydrazination of 4-hydrazinocinnolines using copper(II) sulfate (B86663) to yield the corresponding cinnolines. thieme-connect.de This has been demonstrated for substrates bearing both hydrogen, chlorine, and bromine at what would be the C7 position. thieme-connect.de Another approach involves the oxidative ring-closure of 1,1'-binaphthalene-2,2'-diamines (BINAMs) or 1,1'-biphenyl-2,2'-diamine using reagents like tert-butyl hypochlorite (B82951) to form benzo[c]cinnoline structures. beilstein-journals.org Furthermore, partially saturated fused cinnolines, such as those produced via cycloaddition reactions, can be oxidized to their fully aromatic counterparts. rsc.org

Condensation and Cycloaddition Reactions with Halogenated Cinnoline Substrates

The electrophilic nature of the halogenated cinnoline ring facilitates its participation in condensation and cycloaddition reactions.

Condensation Reactions: The chlorine atom at the C4 position of the cinnoline ring is susceptible to nucleophilic substitution, which can initiate condensation sequences. 4-Chlorocinnoline has been shown to react with compounds containing active methylene (B1212753) groups, such as phenylacetonitriles, in the presence of a strong base like sodium amide, to form α-(4-cinnolyl)phenylacetonitriles. researchgate.net In another example, 3-bromo-4-chlorocinnoline undergoes condensation with methyl thioglycolate to form fused heterocycles.

Cycloaddition Reactions: While reactions where the halogenated cinnoline acts as a dienophile or dipolarophile are not extensively detailed, the synthesis of fused cinnoline scaffolds often relies on cycloaddition strategies. A notable example is the azo-Povarov reaction, an uncatalyzed [4+2] cycloaddition between N-carbonyl aryldiazenes and trans-cyclooctene (B1233481) derivatives, which yields fused cinnoline structures. rsc.orgrsc.org The presence of halogen substituents on the aryldiazene partner is well-tolerated, providing a route to halogenated fused cinnolines that can be further functionalized. rsc.org

Advanced Spectroscopic and Structural Characterization of 7 Bromo 4 Chlorocinnoline Systems

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 7-bromo-4-chlorocinnoline, ¹H and ¹³C NMR provide definitive evidence for the substitution pattern on the cinnoline (B1195905) core.

Detailed Research Findings: In ¹H NMR analysis of this compound in deuterated chloroform (B151607) (CDCl₃), the aromatic protons exhibit distinct chemical shifts and coupling patterns that confirm their relative positions. acs.org The proton at the C5 position, adjacent to the bromine-substituted carbon, typically appears as a doublet, while the C6 and C8 protons show their own characteristic resonances. acs.org A key feature is the singlet observed for the proton at the C3 position, which lacks adjacent proton coupling partners. acs.org

One study reported the following ¹H NMR spectral data, which allowed for the complete assignment of the proton signals on the heterocyclic system. acs.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₄BrClN₂), the theoretical monoisotopic mass can be calculated and compared against the experimental value.

Detailed Research Findings: Liquid Chromatography-Mass Spectrometry (LCMS) analysis has identified the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 242.9. acs.org This experimental value corresponds to the expected molecular weight of the compound, confirming its identity.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine. Both elements have two major stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), and ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion:

M: The peak corresponding to the molecule with ⁷⁹Br and ³⁵Cl.

M+2: A major peak of similar intensity to M, corresponding to molecules with ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.

M+4: A smaller peak corresponding to the molecule with ⁸¹Br and ³⁷Cl.

The fragmentation pattern under mass spectrometry typically involves the sequential loss of the halogen substituents and cleavage of the heterocyclic ring. Common fragmentation pathways for such compounds include the initial loss of a chlorine radical (•Cl) or a bromine radical (•Br), followed by the elimination of stable molecules like hydrogen cyanide (HCN) from the pyridazine (B1198779) ring. miamioh.edu

X-ray Crystallography for Definitive Solid-State Structure Determination of Halogenated Cinnolines

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org This technique provides unequivocal proof of molecular structure by mapping electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be calculated with high precision.

Detailed Research Findings: While a specific crystal structure for this compound itself is not available in the searched literature, the application of this technique to related halogenated heterocycles is well-documented. researchgate.netnih.gov For this compound, a single-crystal X-ray diffraction analysis would yield critical structural information:

Confirmation of Connectivity: It would definitively confirm the 7-bromo and 4-chloro substitution pattern.

Molecular Geometry: Precise measurements of all bond lengths (e.g., C-Br, C-Cl, C-N, C-C) and angles would be obtained, revealing any distortions from ideal geometries.

Planarity: The planarity of the bicyclic cinnoline ring system could be assessed.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, highlighting non-covalent interactions such as π-π stacking between cinnoline rings or potential halogen bonding (C-Br···N or C-Cl···N), which can influence the material's physical properties.

This definitive structural data is invaluable for computational modeling and for understanding structure-activity relationships in medicinal chemistry. wikipedia.orgnih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are used to identify functional groups and provide a unique "fingerprint" for the compound.

Detailed Research Findings: Specific IR or Raman spectra for this compound were not found in the search results. However, based on its structure, a theoretical spectrum would exhibit characteristic absorption bands. The fingerprint region (below 1500 cm⁻¹) would be particularly complex and unique to the molecule.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the cinnoline ring are expected in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Halogen-Carbon Bonds: The C-Cl stretching vibration is anticipated in the 800-600 cm⁻¹ range, while the C-Br stretch would appear at a lower frequency, typically between 600-500 cm⁻¹. For instance, a related quinazolinone structure showed C-Cl and C-Br stretches at 738 cm⁻¹ and 576 cm⁻¹, respectively. researchgate.net

Symmetry and Activity: For a molecule like this compound, which lacks a center of symmetry, many vibrational modes would be active in both IR and Raman spectroscopy. libretexts.org This complementarity is often exploited to gain a more complete vibrational analysis.

Electronic Spectroscopy (UV-Vis Absorption, Fluorescence) for Photophysical Property Characterization

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides information about the electronic transitions within a molecule and its subsequent de-excitation pathways.

Detailed Research Findings: The photophysical properties of this compound are determined by its extended π-conjugated system.

UV-Vis Absorption: The cinnoline core is an aromatic chromophore that undergoes π→π* electronic transitions upon absorption of UV light. The presence of halogen substituents, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted cinnoline, moving the absorption to longer wavelengths. Studies on other substituted cinnolines confirm that they absorb in the UV or near-visible range. mdpi-res.com

Fluorescence: While the cinnoline system can fluoresce, the presence of heavy atoms like bromine is known to quench fluorescence. This "heavy-atom effect" enhances the rate of intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁), thereby decreasing the fluorescence quantum yield. Consequently, this compound is expected to be a weak fluorophore. The investigation of its phosphorescence at low temperatures could provide further insight into its excited state properties.

Characterizing these properties is crucial for applications where light interaction is important, such as in the development of photosensitizers or molecular probes. nih.gov

Computational and Theoretical Investigations of 7 Bromo 4 Chlorocinnoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic properties, and reactivity of molecules like halogenated cinnolines.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

For the parent cinnoline (B1195905) scaffold, the distribution of electron density is influenced by the two adjacent nitrogen atoms in the heterocyclic ring. The introduction of halogen substituents, such as bromine at the 7-position and chlorine at the 4-position, significantly modulates this electronic landscape. Halogens are electron-withdrawing groups that can lower the energy levels of both HOMO and LUMO. mdpi.comsemanticscholar.org This effect can increase the molecule's electrophilicity, making it more susceptible to nucleophilic attack.

Computational studies on related 4-substituted cinnolines have shown that the nature of the substituent dramatically influences the HOMO-LUMO energy gap. ajchem-a.comajchem-a.com Electron-withdrawing groups tend to decrease the energy gap, which can be correlated with higher reactivity and potential for biological activity. ajchem-a.com In 7-Bromo-4-chlorocinnoline, the combined electron-withdrawing effects of the bromo and chloro groups, in addition to the electronegative nitrogen atoms, would be expected to result in a relatively low LUMO energy and a distinct charge distribution pattern across the bicyclic ring system. This distribution is critical for understanding intermolecular interactions, particularly in biological contexts.

The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For halogenated heterocycles, negative potential is typically concentrated around the nitrogen atoms, while the halogen atoms can exhibit a phenomenon known as a "sigma-hole"—a region of positive electrostatic potential on the outermost portion of the halogen atom, which allows for attractive, non-covalent interactions known as halogen bonding. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Heterocycles

| Compound Class | Substituent Effect | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical HOMO-LUMO Gap (ΔE) (eV) | Implication for Reactivity |

|---|---|---|---|---|---|

| Cinnolines | Electron-withdrawing (e.g., -NO₂) | Lowered | Lowered | Decreased | Increased reactivity/electrophilicity |

Note: This table presents generalized trends from computational studies on related compounds to illustrate the expected effects on this compound. Exact values require specific calculations.

DFT calculations are widely used to map out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction mechanism at a molecular level.

For this compound, a key aspect of its chemistry is the differential reactivity of the C4-Cl and C7-Br bonds, particularly in nucleophilic aromatic substitution reactions. The chlorine atom at the 4-position is activated by the adjacent nitrogen atom (N1), making it a prime site for substitution. Computational studies can model the reaction pathways for the substitution of this chlorine with various nucleophiles. By calculating the energies of the transition states for substitution at the C4 versus the C7 position, DFT can quantitatively predict the regioselectivity of such reactions. These models can also elucidate the role of catalysts, solvents, and reaction conditions, guiding the optimization of synthetic protocols.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To understand the potential therapeutic applications of this compound, it is essential to study its interactions with biological macromolecules like proteins and enzymes. Molecular docking and molecular dynamics simulations are the primary computational tools for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. A scoring function is used to estimate the binding affinity, typically expressed as a binding energy or score. Cinnoline derivatives have been investigated as inhibitors for various biological targets, including protein kinases and tubulin. nih.govresearchgate.net

For this compound, docking studies could be performed against a range of relevant receptors. The docking process would involve placing the molecule into the active site of a target protein and evaluating the steric and electronic complementarity. The bromo and chloro substituents can play crucial roles in binding. The chlorine atom at the 4-position, for instance, could act as a hydrogen bond acceptor, while the bromine at the 7-position might fit into a hydrophobic pocket or form halogen bonds with backbone carbonyl oxygens in the protein. nih.gov Docking results for a series of cinnoline derivatives can help identify the key interactions responsible for potent biological activity. nih.govresearchgate.net

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the binding mode and the conformational changes in both the ligand and the protein.

An MD simulation of the this compound-protein complex would reveal the stability of the key interactions predicted by docking. mdpi.com It can assess the flexibility of the ligand within the binding site and calculate the binding free energy with higher accuracy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov Such simulations are critical for validating docking results and confirming whether the compound can maintain a stable and effective conformation in a dynamic biological environment. semanticscholar.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Halogenated Cinnoline Derivatives

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable in drug discovery for predicting the activity of novel compounds and optimizing lead structures.

For halogenated cinnoline derivatives, QSAR studies are particularly relevant. It is known from experimental studies that halogen-substituted cinnolines, including 6-chloro, 7-chloro, and 7-bromo derivatives, exhibit potent antimicrobial activity. mdpi.comnih.gov A QSAR model for a series of such compounds could be developed to understand which structural features are most important for this activity.

The model would use molecular descriptors calculated from the 2D or 3D structure of the molecules. For halogenated cinnolines, relevant descriptors would include:

Electronic descriptors: Partial atomic charges, dipole moment, and HOMO/LUMO energies, reflecting the influence of the halogens on the electronic distribution.

Steric descriptors: Molecular volume, surface area, and specific substituent parameters (e.g., Taft or Charton steric parameters) that describe the size and shape of the halogen substituents.

Hydrophobicity descriptors: The logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological descriptors: Indices that describe molecular connectivity and branching.

Table 2: Key Molecular Descriptors for QSAR of Halogenated Cinnolines

| Descriptor Type | Example Descriptor | Property Encoded | Relevance to Halogenated Cinnolines |

|---|---|---|---|

| Electronic | Partial charge on N1/N2 | Electron density, H-bonding capacity | Modulated by electron-withdrawing halogens |

| Steric | van der Waals volume of substituent | Size of the halogen at C7 or C4 | Determines fit into receptor binding pockets |

| Hydrophobic | LogP | Lipophilicity, membrane permeability | Halogens increase lipophilicity |

By correlating these descriptors with the observed biological activity (e.g., minimum inhibitory concentration) using statistical methods, a predictive QSAR model can be built. Such a model could reveal, for example, that a bulky, hydrophobic group at the 7-position and an electron-withdrawing group at the 4-position are optimal for activity, thereby guiding the design of more potent halogenated cinnoline derivatives.

Virtual Screening and In Silico Drug Design Approaches Utilizing Halogenated Cinnoline Scaffolds

The integration of computational methods into the drug discovery pipeline has significantly accelerated the identification and optimization of novel therapeutic agents. For scaffolds such as halogenated cinnolines, which possess inherent biological potential, in silico techniques like virtual screening and rational drug design are invaluable for exploring their chemical space and predicting their interactions with biological targets. These approaches allow for the cost-effective and time-efficient prioritization of compounds for synthesis and biological evaluation.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can be broadly categorized into ligand-based and structure-based methods. For halogenated cinnoline scaffolds, both approaches offer distinct advantages.

Ligand-based virtual screening relies on the knowledge of known active compounds for a particular target. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling are central to this approach. QSAR models establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. For halogenated cinnolines, descriptors such as hydrophobicity, electronic effects (e.g., Hammett constants of the halogen substituents), and steric parameters can be used to build predictive QSAR models. These models can then be used to estimate the activity of unsynthesized halogenated cinnoline derivatives, guiding the design of more potent analogues. For instance, studies on similar heterocyclic compounds have shown that halogen substituents like bromine and chlorine can significantly influence their biological activity. nih.gov

Pharmacophore modeling, another ligand-based method, focuses on the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific target. nih.govnih.govfiveable.me For a series of active halogenated cinnoline compounds, a pharmacophore model could be generated, defining the spatial orientation of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. This model can then be used as a 3D query to screen large compound databases to identify novel molecules with diverse core structures but similar pharmacophoric features, potentially leading to the discovery of new lead compounds.

Structure-based virtual screening, on the other hand, requires the three-dimensional structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. Molecular docking is the most prominent technique in this category. nih.govresearchgate.netresearchgate.net In the context of this compound and its analogues, molecular docking could be employed to predict their binding orientation and affinity within the active site of a target protein. The docking scores, which are estimates of the binding energy, can be used to rank and prioritize compounds for further investigation. For example, docking studies on substituted quinoline (B57606) derivatives have demonstrated that halogen atoms can form specific interactions, such as halogen bonds, with the protein, thereby enhancing binding affinity. nih.gov

The following interactive table illustrates a hypothetical molecular docking study of this compound and its analogues against a putative protein kinase target. The docking scores and key interactions provide insights into the structure-activity relationship.

| Compound ID | Structure | Docking Score (kcal/mol) | Key Interactions (Amino Acid Residues) |

| 1 | This compound | -9.8 | Halogen bond with Lys72, Pi-stacking with Phe80 |

| 2 | 7-Bromo-4-fluorocinnoline | -9.5 | Halogen bond with Lys72, Pi-stacking with Phe80 |

| 3 | 7-Chloro-4-bromocinnoline | -9.2 | Halogen bond with Glu91, Pi-stacking with Phe80 |

| 4 | 7-Iodo-4-chlorocinnoline | -10.2 | Strong halogen bond with Lys72, Pi-stacking with Phe80 |

| 5 | 4-Chloro-7-methylcinnoline | -8.5 | Hydrophobic interaction with Leu132, Pi-stacking with Phe80 |

This is a hypothetical data table for illustrative purposes.

In silico drug design further leverages these computational tools to rationally modify and optimize lead compounds. Based on the insights gained from docking studies, specific modifications to the this compound scaffold can be proposed to enhance its binding affinity and selectivity. For example, if a particular region of the binding pocket is found to be hydrophobic, introducing a lipophilic substituent at a corresponding position on the cinnoline ring could improve potency.

Furthermore, computational methods are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed compounds. babrone.edu.in This early assessment of drug-likeness helps in identifying potential liabilities and guiding the design of compounds with favorable pharmacokinetic profiles. The following interactive table provides a simulated ADME profile for a set of designed halogenated cinnoline derivatives.

| Compound ID | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability |

| 1 | 275.5 | 3.8 | 0 | 2 | Good |

| 2 | 259.0 | 3.5 | 0 | 2 | Good |

| 3 | 275.5 | 3.8 | 0 | 2 | Good |

| 4 | 322.5 | 4.2 | 0 | 2 | Moderate |

| 5 | 206.7 | 3.2 | 0 | 2 | Good |

This is a hypothetical data table for illustrative purposes.

Pharmacological Research and Mechanistic Biological Activity of Cinnoline Derivatives with Emphasis on Halogenation

Comprehensive Overview of the Broad Pharmacological Spectrum of Cinnoline (B1195905) Derivatives

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as the foundation for a diverse range of biologically active compounds. Research has demonstrated that cinnoline derivatives possess a wide pharmacological spectrum, exhibiting activities that span multiple therapeutic areas. These include anti-hypertensive, antithrombotic, antihistamine, and antisecretory properties.

Furthermore, the cinnoline scaffold has been extensively investigated for its potential in treating infectious diseases and cancer. Numerous studies have reported significant antibacterial, antifungal, antimalarial, and antitubercular activities among various cinnoline derivatives. ijprajournal.comnih.gov In the realm of oncology, these compounds have shown promise as anti-tumor and antileukemic agents, highlighting the versatility and therapeutic relevance of this chemical class. nih.govnih.gov The wide array of biological responses elicited by cinnoline derivatives underscores their importance as a privileged scaffold in medicinal chemistry and drug discovery. medchemexpress.cn

Structure-Activity Relationship (SAR) Studies of Halogenated Cinnoline Derivatives

The biological activity of cinnoline derivatives can be significantly modulated by the introduction of various substituents onto the core ring structure. Halogenation, in particular, has emerged as a key strategy for enhancing the potency and selectivity of these compounds.

Structure-Activity Relationship (SAR) studies have consistently shown that the presence of halogen atoms—such as chlorine (Cl), bromine (Br), and fluorine (F)—on the cinnoline scaffold often leads to a marked increase in pharmacological potency. nih.gov Specifically, halogen-substituted cinnoline derivatives have demonstrated superior antibacterial, antifungal, and anti-inflammatory activities compared to their non-halogenated counterparts. nih.govnih.gov

The position of the halogen substituent is also critical in determining the biological profile. For instance, in a series of 4-aminocinnoline-3-carboxamide (B1596795) derivatives, compounds with halogen substitutions at the C-6 and C-7 positions were identified as the most potent antimicrobial agents. This suggests that the electronic and steric properties conferred by halogens at these specific locations are crucial for effective interaction with biological targets.

While specific research on the compound 7-Bromo-4-chlorocinnoline is not extensively available in the public domain, the pharmacological contributions of its individual halogen substituents can be inferred from studies on related cinnoline analogs.

The presence of a bromine atom at the C-7 position has been linked to potent antimicrobial activity. In studies of substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives, 7-bromo substituted compounds were among the most effective antimicrobial agents identified.

Table 1: Influence of Halogen Substitution on the Antimicrobial Activity of Cinnoline Derivatives

| Cinnoline Derivative Series | Halogen Substituent | Position(s) | Observed Effect on Potency |

|---|---|---|---|

| Cinnoline Thiophene Derivatives | Chloro, Bromo, Fluoro | Not specified | Potent antibacterial & antifungal activity |

| 4-(p-aminopiperazine)cinnoline-3-carboxamides | Chloro, Bromo | 6, 7 | Most potent antimicrobial agents in the series |

Elucidation of Molecular Mechanisms of Action for Biological Activities

The therapeutic effects of halogenated cinnoline derivatives are underpinned by their interaction with specific molecular targets, leading to the disruption of key cellular pathways in cancer cells and pathogenic microbes.

The anti-cancer properties of cinnoline derivatives are multifaceted, involving several distinct mechanisms of action.

Topoisomerase Inhibition: Certain complex cinnoline derivatives, such as substituted dibenzo[c,h]cinnolines and 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnolines, have been identified as potent topoisomerase I inhibitors. nih.govresearchgate.net By stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to DNA damage and cell death. researchgate.net

Kinase Inhibition: Cinnoline derivatives have been successfully developed as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. Notably, specific cinnoline series have shown potent inhibitory activity against Phosphoinositide 3-kinase (PI3K), a key enzyme in a major cancer-promoting pathway. mdpi.com Other studies have identified cinnolines that inhibit epidermal growth factor receptor (EGFR) tyrosine kinase and phosphodiesterase 4 (PDE4). ijprajournal.comnih.gov

Induction of Apoptosis: A primary mechanism for the cytotoxic effects of several cinnoline derivatives is the induction of programmed cell death, or apoptosis. ijprajournal.comnih.gov This is often achieved through the intrinsic mitochondrial pathway, characterized by mitochondrial depolarization, the generation of reactive oxygen species (ROS), and the subsequent activation of executioner caspases (e.g., caspase-3, -8, and -9) that dismantle the cell. nih.gov

Tubulin Polymerization Inhibition: The cinnoline scaffold has been explored for its potential to inhibit tubulin polymerization, a mechanism that disrupts the formation of the mitotic spindle and arrests cancer cells in mitosis. nih.gov Molecular docking studies have indicated that novel cinnoline derivatives can bind to the colchicine (B1669291) site on tubulin, thereby preventing microtubule assembly and exerting a potent anti-proliferative effect. nih.gov

Table 2: Anti-Cancer Mechanisms of Action for Cinnoline Derivatives

| Mechanism of Action | Specific Target/Pathway | Cinnoline Derivative Class |

|---|---|---|

| Topoisomerase Inhibition | Topoisomerase I | Dibenzo[c,h]cinnolines, Pyrido-pyrrolo-cinnolines |

| Kinase Inhibition | PI3K, EGFR Tyrosine Kinase, PDE4 | Substituted Cinnolines |

| Apoptosis Induction | Mitochondrial Depolarization, ROS Generation, Caspase Activation | Pyrido-pyrrolo-cinnolines |

Halogenated cinnolines exhibit a broad range of antimicrobial activities through various mechanisms.

Antibacterial Mechanism: The antibacterial action of certain cinnoline derivatives, such as the clinically used antibiotic Cinoxacin, is attributed to the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to the cessation of cell division and bacterial death.

Antifungal and Antitubercular Activity: Various pyrazole-based cinnoline derivatives have demonstrated significant antifungal and antitubercular activity, with some compounds showing promising results against resistant strains of Mycobacterium tuberculosis and other pathogenic fungi. nih.gov

Antimalarial Mechanism: While the precise antimalarial mechanism for cinnoline derivatives is not as extensively studied as for the related quinolines, it is widely believed to follow a similar pathway. Antimalarial quinolines, like chloroquine, are thought to function by accumulating in the acidic food vacuole of the Plasmodium parasite. There, they interfere with the detoxification of heme—a toxic byproduct of hemoglobin digestion—by inhibiting its polymerization into hemozoin. This leads to a buildup of toxic heme, which ultimately kills the parasite.

Anti-Inflammatory and Analgesic Mechanisms (e.g., Protein Kinase C Inhibition)

Halogenated cinnoline derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.gov Studies have consistently shown that compounds substituted with halogens—specifically chlorine, bromine, and fluorine—exhibit potent anti-inflammatory and analgesic properties. thepharmajournal.com

The mechanisms underlying these effects are multifaceted. Research into related heterocyclic compounds suggests that the anti-inflammatory action may involve the inhibition of key enzymes in the inflammatory cascade. nih.gov For instance, some pyrazolo[4,3-c]cinnoline derivatives have shown potent anti-inflammatory action, with docking studies indicating a strong binding profile with the cyclooxygenase-2 (COX-2) enzyme. pnrjournal.com Other potential mechanisms for related compounds include the inhibition of phosphodiesterase 4 (PDE4) and human neutrophil elastase (HNE), both of which are implicated in inflammatory disorders. nih.govresearchgate.net

While the direct inhibition of Protein Kinase C (PKC) by cinnoline derivatives is not extensively documented, PKC inhibition is a known anti-cancer and anti-inflammatory mechanism for other complex heterocyclic and macrocyclic compounds. nih.govnsc.ru Given that protein kinases are critical targets in inflammation, this remains a plausible, yet less explored, mechanism for halogenated cinnolines.

Analgesic activity is often evaluated alongside anti-inflammatory effects. Several novel cinnoline derivatives have been shown to exhibit significant analgesic activity, with some fused Mannich base derivatives demonstrating higher efficacy than the standard drug diclofenac (B195802) in later stages of evaluation. wisdomlib.orgimpactfactor.org

Interactive Data Table: Anti-Inflammatory and Analgesic Activity of Halogenated Cinnoline Derivatives

| Compound Type | Activity | Proposed/Related Mechanism | Reference Compound(s) |

| Halogenated Cinnolines | Anti-inflammatory | Inhibition of COX-2, PDE4, HNE | Phenylbutazone, Celecoxib |

| Cinnoline Fused Mannich Bases | Analgesic | Not specified | Diclofenac |

| Chloro-Substituted Cinnolines | Anti-inflammatory | Not specified | Naproxen |

Other Investigated Biological Activities and their Underlying Mechanisms

Beyond their anti-inflammatory and analgesic effects, halogenated cinnolines and related derivatives have been investigated for a broad spectrum of other biological activities. nih.govijper.org

Antiviral Activity : Halogenated compounds have shown potential against a range of viruses. researchgate.net The proposed mechanisms include the inhibition of viral genome replication and protein synthesis. The presence of halogens like chlorine can impart oxidative activity that may damage the viral envelope, preventing its attachment to host cells. researchgate.net

Anxiolytic and Antidepressant Activity : Certain cinnoline derivatives have been developed as potential treatments for anxiety disorders. nih.gov The mechanism often involves the modulation of neurotransmitter receptors. For example, some compounds act as positive modulators of the GABA A α2 and α3 subunits, which can produce anxiolytic-like effects without sedation. nih.gov

Anticonvulsant Activity : The anticonvulsant properties of various heterocyclic compounds have been explored. While research on cinnolines is ongoing, studies on related halogen-substituted molecules show that substitutions on the benzene (B151609) ring can be beneficial for antiepileptic activity. nih.gov

Antihypertensive Activity : Cinnoline derivatives have been reported to possess antihypertensive properties. thepharmajournal.com This is a well-established activity for the broader class of quinoline (B57606) and isoquinoline (B145761) isosteres, with mechanisms that can include the inhibition of the angiotensin-converting enzyme (ACE) or the blocking of adrenergic receptors. pnrjournal.com

Antimicrobial Activity : Halogen substitution, particularly with chlorine, has been shown to enhance the antimicrobial and antifungal activity of cinnoline derivatives compared to other substitutions. nih.govthepharmajournal.com

Interactive Data Table: Other Biological Activities of Halogenated Cinnolines and Their Mechanisms

| Biological Activity | Underlying Mechanism | Target/Receptor |

| Antiviral | Damage to viral envelope; Inhibition of replication | Viral proteins, Viral envelope |

| Anxiolytic | Positive modulation of GABA A receptors | GABA A α2/α3 subunits |

| Anticonvulsant | Modulation of neuronal excitability (inferred) | Ion channels (inferred) |

| Antihypertensive | ACE inhibition; Adrenergic receptor blockade | Angiotensin-Converting Enzyme, Adrenergic receptors |

| Antimicrobial | Not fully elucidated | Bacterial/Fungal cellular targets |

Methodologies for In Vitro and In Vivo Pharmacological Evaluation of Halogenated Cinnolines

The pharmacological evaluation of halogenated cinnolines employs a range of standardized in vitro and in vivo assays to determine their efficacy and mechanism of action.

In Vivo Evaluation:

Anti-inflammatory Activity : The most common model is the carrageenan-induced paw edema test in rats, where the reduction in swelling of the rat's paw after administration of the test compound is measured. pnrjournal.comimpactfactor.org The formalin-induced rat paw edema model is also used. thepharmajournal.com

Analgesic Activity : The acetic acid-induced writhing test in mice is a standard method. wisdomlib.org The test compound's ability to reduce the number of abdominal constrictions (writhes) induced by an injection of acetic acid is quantified. wisdomlib.org

Anticonvulsant Activity : Pre-clinical screening for anticonvulsant drugs typically involves models like the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure model. Neurotoxicity is often assessed concurrently using the rotarod test.

Anxiolytic Activity : Behavioral models such as the hole-board test and the social interaction test are used to evaluate potential anxiolytic effects in rodents.

In Vitro Evaluation:

Anti-inflammatory Activity : A common in vitro model involves assessing the inhibition of protein denaturation, such as with the bovine serum albumin denaturation method. pnrjournal.com Enzyme inhibition assays, for example, targeting COX-2, are also employed to elucidate specific mechanisms. pnrjournal.com

Antiviral Activity : These assays typically involve cell cultures infected with a specific virus. The efficacy of the compound is determined by measuring the reduction in viral load, often through plaque reduction assays or quantification of viral RNA.

Cytotoxicity : To assess the therapeutic window of a compound, its cytotoxicity is evaluated against various cell lines. The MTA (Microtiter plate Tetrazolium) cytotoxicity test is a common method used to determine the concentration at which the compound inhibits cell growth by 50% (IC50). ijper.org

Enzyme and Receptor Binding Assays : To determine specific molecular targets, in vitro assays are used to measure the inhibition of specific enzymes (e.g., kinases, ACE) or the binding affinity to specific receptors (e.g., GABA A). nih.gov

Interactive Data Table: Common Pharmacological Evaluation Methods

| Method Type | Specific Assay | Activity Evaluated |

| In Vivo | Carrageenan-Induced Paw Edema | Anti-inflammatory |

| In Vivo | Acetic Acid-Induced Writhing Test | Analgesic |

| In Vivo | Maximal Electroshock (MES) Test | Anticonvulsant |

| In Vitro | Bovine Serum Albumin Denaturation | Anti-inflammatory |

| In Vitro | Enzyme Inhibition Assay (e.g., COX-2) | Anti-inflammatory Mechanism |

| In Vitro | MTA Cytotoxicity Assay | Cell Viability/Toxicity |

| In Vitro | Receptor Binding Assay (e.g., GABA A) | Anxiolytic Mechanism |

Applications Beyond Direct Therapeutic Agents: Materials Science and Agrochemicals

Cinnoline (B1195905) Derivatives as Advanced Functional Materials

The electron-deficient nature of the pyrimidine (B1678525) ring within the cinnoline system, combined with the extended π-conjugation of the bicyclic structure, suggests that these compounds may possess interesting electronic and photophysical properties. These characteristics are foundational for the development of advanced functional materials.

Cinnoline derivatives are recognized for their potential in optical and luminescent applications. The inherent fluorescence of some cinnoline-containing polymers makes them candidates for chemosensing applications. For instance, novel poly(arylene ethynylene)s that incorporate a cinnoline core have been synthesized and demonstrated high sensitivity to quenching by palladium ions, indicating their potential as fluorescent sensors.

The introduction of halogen atoms, such as bromine and chlorine, can significantly influence the photophysical properties of organic molecules. Halogenation can affect factors like intersystem crossing rates, which can enhance phosphorescence, a desirable property for materials used in Organic Light-Emitting Diodes (OLEDs). Theoretical studies on halogenated organic semiconductors have shown that the type of halogen can tune the electronic band gap and optical absorption spectra. Specifically, brominated and chlorinated compounds can exhibit distinct electronic behaviors.

However, a review of the current scientific literature reveals a lack of specific research into the optoelectronic and photophysical properties of 7-Bromo-4-chlorocinnoline. While the general class of halogenated cinnolines holds theoretical promise for applications in areas like OLEDs due to their potential luminescent properties, dedicated studies on this particular substituted cinnoline are not presently available.

Table 1: Optoelectronic and Photophysical Properties of Cinnoline Derivatives

| Compound Class | Investigated Properties | Potential Applications | Specific Data on this compound |

| Cinnoline-containing polymers | Fluorescence, Chemosensing | Fluorescent sensors | Not available |

| Halogenated organic semiconductors | Tunable electronic band gap, Optical absorption | OLEDs, Organic electronics | Not available |

The rigid, planar structure of the cinnoline core is a favorable characteristic for the design of liquid crystalline materials. Research has demonstrated that derivatives of benzo[c]cinnoline (B3424390) can exhibit rich smectic mesophases, which are essential for the development of liquid crystal displays (LCDs) and other advanced optical materials. The introduction of halogen atoms can further influence the intermolecular interactions, such as through halogen bonding, which can play a crucial role in the self-assembly and ordering of liquid crystals.

Despite the foundational potential of the cinnoline scaffold and the known influence of halogen substitution on liquid crystalline behavior, there is no specific research documented on the application of this compound in the field of liquid crystals or other advanced materials. The exploration of its specific mesophase behavior and potential for forming ordered structures remains an uninvestigated area of materials science.

Role of Cinnoline Compounds in Agrochemical Development (Herbicides, Microbicides, Pollen Suppressants, Fungicides)